molecular formula C20H23ClN2O3S B15028502 N-benzyl-1-[(4-chlorophenyl)sulfonyl]-N-methylpiperidine-4-carboxamide

N-benzyl-1-[(4-chlorophenyl)sulfonyl]-N-methylpiperidine-4-carboxamide

Cat. No.: B15028502
M. Wt: 406.9 g/mol
InChI Key: HYCDRHRNUHMPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, and a chlorobenzenesulfonyl moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Chlorobenzenesulfonyl Moiety: This step involves the reaction of the piperidine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzenesulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-BENZYL-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-BENZYL-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE: shares similarities with other sulfonyl piperidine derivatives, such as:

Uniqueness

The uniqueness of N-BENZYL-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-benzyl-1-(4-chlorophenyl)sulfonyl-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-22(15-16-5-3-2-4-6-16)20(24)17-11-13-23(14-12-17)27(25,26)19-9-7-18(21)8-10-19/h2-10,17H,11-15H2,1H3

InChI Key

HYCDRHRNUHMPIN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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